molecular formula C10H22O2Si B1280349 2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol CAS No. 116700-73-3

2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol

Cat. No.: B1280349
CAS No.: 116700-73-3
M. Wt: 202.37 g/mol
InChI Key: JODYQRNHEDLXPC-UHFFFAOYSA-N
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Description

2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol is an organic compound with the molecular formula C10H22O2Si. It is commonly used in organic synthesis as a reagent and intermediate. This compound is characterized by its ability to act as a protecting group for hydroxyl functionalities, making it valuable in various synthetic applications .

Scientific Research Applications

2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol is widely used in scientific research due to its versatility:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and disposing of contents/container to an approved waste disposal plant . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol typically involves the following steps :

    Formation of tert-Butyldimethylsilyl Chloride: tert-Butyl chloride is reacted with dimethylchlorosilane in the presence of a base such as triethylamine to form tert-butyldimethylsilyl chloride.

    Protection of Hydroxyl Group: The tert-butyldimethylsilyl chloride is then reacted with an alcohol (e.g., propargyl alcohol) in the presence of a base such as imidazole to form the tert-butyldimethylsilyl ether.

    Addition of Allyl Group: The protected alcohol is then subjected to allylation using an allyl halide (e.g., allyl bromide) in the presence of a base such as sodium hydride to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol is unique due to its combination of an allyl group and a tert-butyldimethylsilyl protecting group. This dual functionality allows for selective reactions at either the allyl or silyl ether moiety, providing greater flexibility in synthetic applications .

Properties

IUPAC Name

2-[[tert-butyl(dimethyl)silyl]oxymethyl]prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2Si/c1-9(7-11)8-12-13(5,6)10(2,3)4/h11H,1,7-8H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODYQRNHEDLXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458705
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116700-73-3
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a dry flask containing sodium hydride (2.270 g, 56.75 mmol) in THF (150 mL) under N2 at 0° C. was added slowly 2-methylenepropane-1,3-diol (5 g, 56.75 mmol). The reaction was warmed to room temperature and stirred 45 min. TBS-Cl (8.55 g, 56.75 mmol) was added in one batch and stirring was continued for another 45 min, until complete by TLC. To the reaction was added water and the mixture was extracted three times with EtOAc and washed with brine. The organics were dried over magnesium sulfate, filtered and concentrated at −10-15° C. Silica gel chromatography (20%-50% EtOAc/Hex) afforded the title compound (11.36 g, 99%) as a clear oil.
Quantity
2.27 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
8.55 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
99%

Synthesis routes and methods II

Procedure details

Under argon atmosphere, to a suspension of sodium hydride (490 mg, 60 wt. % oil dispersion) in tetrahydrofuran (10 ml) were sequentially added 2-methylene-1,3-propanediol (1 ml) and tert-butyldimethylchlorosilane (2.22 g) at 0° C., and then the mixture was stirred at room temperature for 1 hour. To this reaction mixture was added a saturated aqueous solution of ammonium chloride, and the mixture was extracted with ethyl acetate. This organic layer was washed with a saturated aqueous solution of sodium chloride, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=3/1) to give the titled compound (1.62 g).
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
2.22 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol
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2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol
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2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol
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2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol
Reactant of Route 6
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